molecular formula C18H19NOS B14925200 (2E)-1-[4-(piperidin-1-yl)phenyl]-3-(thiophen-2-yl)prop-2-en-1-one

(2E)-1-[4-(piperidin-1-yl)phenyl]-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B14925200
M. Wt: 297.4 g/mol
InChI Key: TYBSREVQSHXZFW-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-[4-(piperidin-1-yl)phenyl]-3-(thiophen-2-yl)prop-2-en-1-one is an organic compound that features a piperidine ring, a phenyl group, and a thiophene ring connected through a propenone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[4-(piperidin-1-yl)phenyl]-3-(thiophen-2-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the propenone linkage: This can be achieved through a Claisen-Schmidt condensation reaction between 4-(piperidin-1-yl)benzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Reaction Conditions: The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-[4-(piperidin-1-yl)phenyl]-3-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the propenone linkage to a saturated alkane.

    Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups to the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated alkanes.

    Substitution: Halogenated derivatives or other substituted products depending on the reagents used.

Scientific Research Applications

(2E)-1-[4-(piperidin-1-yl)phenyl]-3-(thiophen-2-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-1-[4-(piperidin-1-yl)phenyl]-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-[4-(morpholin-1-yl)phenyl]-3-(thiophen-2-yl)prop-2-en-1-one
  • (2E)-1-[4-(pyrrolidin-1-yl)phenyl]-3-(thiophen-2-yl)prop-2-en-1-one

Uniqueness

(2E)-1-[4-(piperidin-1-yl)phenyl]-3-(thiophen-2-yl)prop-2-en-1-one is unique due to the presence of the piperidine ring, which can impart different steric and electronic properties compared to similar compounds with other heterocyclic rings

Properties

Molecular Formula

C18H19NOS

Molecular Weight

297.4 g/mol

IUPAC Name

(E)-1-(4-piperidin-1-ylphenyl)-3-thiophen-2-ylprop-2-en-1-one

InChI

InChI=1S/C18H19NOS/c20-18(11-10-17-5-4-14-21-17)15-6-8-16(9-7-15)19-12-2-1-3-13-19/h4-11,14H,1-3,12-13H2/b11-10+

InChI Key

TYBSREVQSHXZFW-ZHACJKMWSA-N

Isomeric SMILES

C1CCN(CC1)C2=CC=C(C=C2)C(=O)/C=C/C3=CC=CS3

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C(=O)C=CC3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.